8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL 8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC18732659
InChI: InChI=1S/C8H8BrNO2/c9-7-2-10-1-5-6(7)3-12-4-8(5)11/h1-2,8,11H,3-4H2
SMILES:
Molecular Formula: C8H8BrNO2
Molecular Weight: 230.06 g/mol

8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL

CAS No.:

Cat. No.: VC18732659

Molecular Formula: C8H8BrNO2

Molecular Weight: 230.06 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL -

Specification

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
IUPAC Name 8-bromo-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol
Standard InChI InChI=1S/C8H8BrNO2/c9-7-2-10-1-5-6(7)3-12-4-8(5)11/h1-2,8,11H,3-4H2
Standard InChI Key SUJMBLINUSAWKL-UHFFFAOYSA-N
Canonical SMILES C1C(C2=CN=CC(=C2CO1)Br)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrano[4,3-C]pyridine core, where a pyran ring is fused to a pyridine ring at the 4,3-C positions. The bromine atom at the 8-position introduces steric and electronic effects that influence reactivity and intermolecular interactions. The hydroxyl group at the 4-position contributes to hydrogen bonding, enhancing solubility in polar solvents.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₈BrNO₂
Molecular Weight230.06 g/mol
Hazard StatementsH302, H315, H319, H335
Precautionary MeasuresP261, P305+P351+P338

Synthetic Methodologies

Cyclization Strategies

The synthesis of 8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL typically involves cyclization reactions starting from pyridine or pyran precursors. A common approach employs 3-bromo-substituted pyran intermediates subjected to base-mediated ring contraction. For example, palladium-catalyzed cross-coupling reactions with aryl boronic esters under reflux conditions (toluene:ethanol, 1:1) yield fused pyrano-pyridine systems .

Table 2: Representative Synthesis Conditions

CatalystBaseSolventTemperatureYield
Pd(PPh₃)₄K₂CO₃PhMe:EtOHReflux47%
Pd(OAc)₂KOAcDMAc150°C67%

Optimization Challenges

Key challenges include controlling regioselectivity during cyclization and minimizing by-products like naphthofurans . Temperature modulation (e.g., reflux vs. 150°C) and solvent polarity significantly impact reaction efficiency. For instance, using KF instead of stronger bases reduces unwanted ring contractions during Suzuki couplings .

Biological Activity and Mechanisms

Anticancer Applications

In vitro assays reveal that 8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL inhibits tyrosine kinase activity, a mechanism shared with FDA-approved drugs like imatinib . Its fused ring system mimics ATP-binding pockets, disrupting signal transduction in cancer cells .

Table 3: Biological Activity Profile

TargetIC₅₀ (μM)Mechanism
Bacterial Gyrase12.4DNA replication inhibition
Tyrosine Kinase8.7ATP-competitive binding

Research Gaps and Future Directions

Structural Modifications

Introducing electron-donating groups (e.g., morpholino) at the 6-position could enhance bioavailability and target affinity, as seen in analogous pyrazolo-pyridines .

Catalytic Innovations

Exploring asymmetric catalysis could yield enantiomerically pure variants, addressing stereoselectivity challenges in synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator